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molecular formula C9H7F3N2OS B8409422 5-Trifluoromethyl-2-methylsulfinyl-benzimidazole

5-Trifluoromethyl-2-methylsulfinyl-benzimidazole

Cat. No. B8409422
M. Wt: 248.23 g/mol
InChI Key: XYEZDKXWPJBOKL-UHFFFAOYSA-N
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Patent
US04472409

Procedure details

2.6 g (0.013 mole) of commercially available 85% strength m-chloroperoxybenzoic acid are added dropwise to a suspension, cooled to -20° C., of 3.0 g (0.013 mole) of 5-trifluoromethyl-2-methylthio-benzimidazole in 50 ml of methylene chloride in the course of 30 minutes. The mixture is then stirred for a further 60 minutes and is then extracted twice with, each time, 20 ml of an aqueous potassium carbonate solution. The solvent is stripped off in vacuo and the solid residue which remains is recrystallized from acetonitrile. 1.8 g of 5-trifluoromethyl-2-methylsulfinyl-benzimidazole of m.p. 135° C. are obtained. Deprotonation of this compound with n-butyllithium and reaction with 2-chloro-4-methoxypyridine in dry benzene yields the title compound of m.p. 166° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[F:12][C:13]([F:26])([F:25])[C:14]1[CH:24]=[CH:23][C:17]2[N:18]=[C:19]([S:21][CH3:22])[NH:20][C:16]=2[CH:15]=1>C(Cl)Cl>[F:26][C:13]([F:25])([F:12])[C:14]1[CH:24]=[CH:23][C:17]2[N:18]=[C:19]([S:21]([CH3:22])=[O:6])[NH:20][C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC(C1=CC2=C(N=C(N2)SC)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for a further 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted twice with, each time, 20 ml of an aqueous potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
the solid residue which remains is recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC(C1=CC2=C(N=C(N2)S(=O)C)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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